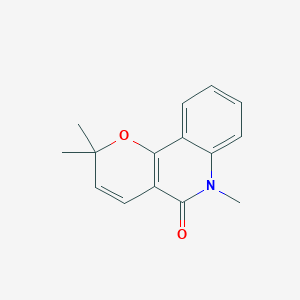

N-Methylflindersine

Übersicht

Beschreibung

N-Methylflindersin: ist eine natürlich vorkommende Alkaloidverbindung mit der Summenformel C15H15NO2 . Es ist ein Derivat von Flindersin, das in verschiedenen Pflanzenarten vorkommt, insbesondere in Arten der Familie der Rautengewächse (Rutaceae). Diese Verbindung hat aufgrund ihrer einzigartigen chemischen Struktur und potenziellen biologischen Aktivitäten großes Interesse geweckt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Methylflindersin beinhaltet typischerweise die Methylierung von Flindersin. Eine gängige Methode ist die Reaktion von Flindersin mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid bei erhöhten Temperaturen durchgeführt, um den Methylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Methylflindersin kann die Extraktion von Flindersin aus natürlichen Quellen umfassen, gefolgt von einer chemischen Modifikation. Das Extraktionsverfahren umfasst die Lösungsmittelextraktion, die Reinigung durch Chromatographie und die anschließende Methylierung unter Verwendung des oben genannten Synthesewegs. Die Skalierbarkeit dieses Verfahrens hängt von der Verfügbarkeit natürlicher Quellen und der Effizienz der Extraktions- und Reinigungsschritte ab.

Chemische Reaktionsanalyse

Arten von Reaktionen: N-Methylflindersin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydro-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel (Salpetersäure) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinolin-Derivate.

Reduktion: Dihydro-Derivate.

Substitution: Halogenierte oder nitrierte Flindersin-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methylflindersine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated flindersine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-Methylflindersine has demonstrated significant antimicrobial properties against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits an MIC of 125 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Micrococcus luteus . This suggests its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

- Comparative Efficacy : In studies comparing various flindersine derivatives, this compound showed comparable activity to other derivatives, indicating that the presence of the N-methyl group may enhance its antimicrobial efficacy .

Antiviral Properties

This compound has been identified as a potent inhibitor of the Hepatitis C virus (HCV).

- Mechanism of Action : It functions through post-entry inhibition, effectively decreasing the expression of HCV NS3 protein in infected cells. The compound exhibited an IC50 value of 3.8 μg/mL, highlighting its strong antiviral potential .

- Research Implications : Given the global burden of HCV infections and the limitations of current antiviral therapies, this compound presents a promising candidate for further development as an alternative or complementary treatment .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound, which are crucial for mitigating oxidative stress in biological systems.

- Cellular Protection : The compound's antioxidant properties contribute to its potential role in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- In Vitro Studies : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cells, although further investigation is required to fully understand its mechanisms and efficacy in clinical settings .

Thrombolytic Activity

Recent studies have also explored the thrombolytic potential of this compound.

- Research Findings : The compound has shown promise in dissolving blood clots, which could have significant implications for treating conditions like thrombosis .

Summary Table of Applications

Case Studies and Research Insights

- Antimicrobial Study : A comparative study on flindersine derivatives revealed that this compound's presence of an N-methyl group significantly contributes to its antimicrobial activity against resistant strains like MRSA .

- HCV Inhibition Research : A study focusing on the alkaloids from Melicope latifolia demonstrated that this compound effectively reduced HCV NS3 protein levels, supporting its potential as an antiviral agent .

- Cytotoxicity Evaluation : Initial findings indicate that this compound exhibits selective cytotoxic effects on specific cancer cell lines, warranting further exploration into its therapeutic applications in oncology .

Wirkmechanismus

N-Methylflindersine exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Flindersin: Die Stammverbindung, der die Methylgruppe fehlt.

Methylevodionol: Ein weiteres methyliertes Derivat mit ähnlichen biologischen Aktivitäten.

Isopimpinellin: Eine verwandte Verbindung mit moderater Anti-HCV-Aktivität.

Eindeutigkeit: N-Methylflindersin ist einzigartig aufgrund seiner spezifischen Methylierung, die seine biologischen Aktivitäten im Vergleich zu seiner Stammverbindung Flindersin verstärkt. Seine Fähigkeit, die NS3-Proteinexpression und die Stickstoffmonoxidproduktion zu hemmen, macht es zu einem vielversprechenden Kandidaten für weitere Forschung in der antiviralen und neuroprotektiven Therapie.

Biologische Aktivität

N-Methylflindersine is an alkaloid derived from the plant Melicope latifolia, which has garnered attention for its diverse biological activities, particularly its antimicrobial and antiviral properties. This article synthesizes current research findings, including case studies and data tables, to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of quinoline alkaloids. Its chemical structure contributes to its biological activity, particularly through modifications such as the presence of the N-methyl group which enhances its efficacy against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The following table summarizes MIC values against various strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 125 |

| Staphylococcus aureus | 125 |

| Micrococcus luteus | 125 |

| Escherichia coli | >1000 |

| Bacillus subtilis | >1000 |

These results indicate that this compound is particularly effective against MRSA and other Gram-positive bacteria, while showing limited activity against Gram-negative bacteria .

Antiviral Activity

Recent studies have highlighted the anti-HCV (Hepatitis C Virus) activity of this compound. In vitro assays using Huh7it-1 and JFH1 cell lines demonstrated that this compound exhibits post-entry inhibition of HCV, significantly reducing NS3 protein expression. The IC50 value for this activity was found to be 3.8 µg/mL, indicating potent antiviral properties .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study evaluated various flindersine derivatives, including this compound. It was found that the presence of an N-methyl group significantly enhanced bioactivity compared to other derivatives lacking this modification. The study reported consistent MIC values of 125 µg/mL against MRSA and other pathogens .

- Antiviral Mechanism Investigation : A detailed investigation into the mechanism of action revealed that this compound interferes with HCV replication post-entry, highlighting its potential as a therapeutic agent in treating hepatitis infections .

- Phytochemical Screening : Phytochemical analyses have identified this compound as one of the most active compounds extracted from Melicope latifolia, reinforcing its significance in natural product research aimed at discovering new antimicrobial and antiviral agents .

Eigenschaften

IUPAC Name |

2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-15(2)9-8-11-13(18-15)10-6-4-5-7-12(10)16(3)14(11)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZFGBNKPOVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198374 | |

| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50333-13-6 | |

| Record name | N-Methylflindersine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50333-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydro-2,2,6-trimethyl-5H-pyrano(3,2-c)quinolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050333136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50333-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIHYDRO-2,2,6-TRIMETHYL-5H-PYRANO(3,2-C)QUINOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN569UDJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.